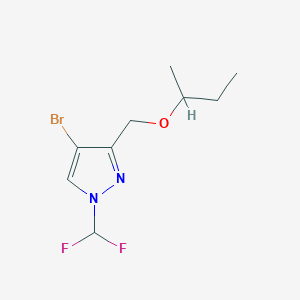
5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as Methylbenzylidene-2-thioxo-1,3-thiazolidin-4-one (MBT), is a chemical compound that has gained attention due to its potential applications in scientific research. MBT is a thiazolidinone derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
Protein Kinase Inhibitors and Anticancer Activity
5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its analogs have been studied for their potential as protein kinase inhibitors, which can be used in treating neurological and oncological disorders. A study by Bourahla et al. (2021) synthesized a range of 1,3-thiazolidin-4-ones and tested them for activity against protein kinases such as DYR1A, CK1, CDK5/p25, and GSK3α/β. Some of these compounds exhibited promising activity as DYRK1A inhibitors and also showed potential in vitro inhibition of cell proliferation in various tumor cell lines (Bourahla et al., 2021).
Additionally, Wu et al. (2006) investigated the anticancer activity of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs, including 5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, finding them effective in inducing apoptosis in cancer cells but not in normal cells, which could be beneficial in treating refractory cancers (Wu et al., 2006).
Supramolecular Structures
The supramolecular structures of 5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one and similar compounds have been analyzed for their potential applications in various fields. Delgado et al. (2005) studied the hydrogen-bonded structures of such compounds, noting their potential for developing new materials or pharmaceutical agents (Delgado et al., 2005).
Antimicrobial Activity
Compounds like 5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one have also been researched for their antimicrobial properties. Desai et al. (2022) synthesized thiazolidinone hybrids and tested them against various bacterial and fungal strains, demonstrating significant antimicrobial activity (Desai et al., 2022).
Analgesic Activity
The analgesic properties of similar thiazolidinone derivatives have been explored. Sachdeva et al. (2013) reported on the green chemical synthesis of fluorinated thiazolidinone derivatives, including 5-(fluorinatedbenzylidene)-2-thioxo-1,3-thiazolidin-4-ones, and evaluated their analgesic activity in vivo (Sachdeva et al., 2013).
Antioxidant Properties
The antioxidant capabilities of thiazolidinone derivatives are also under investigation. Mohammed et al. (2019) studied thiazolidinone derivatives as antioxidants for local base oil, demonstrating their potential in this application (Mohammed et al., 2019).
Propriétés
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS2/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXPMQHOSGNELK-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2773319.png)
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2773320.png)
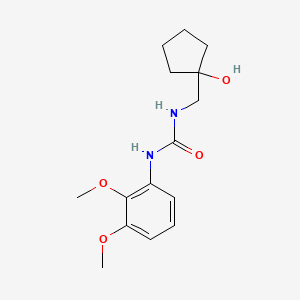
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2773324.png)
![Lithium 5-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2773325.png)


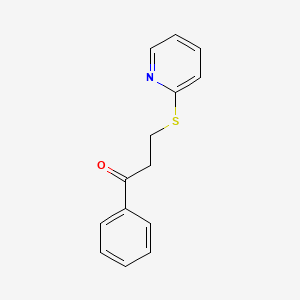
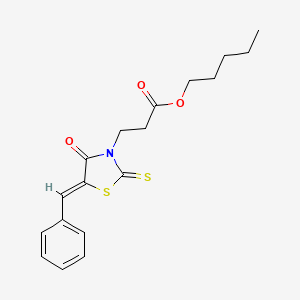
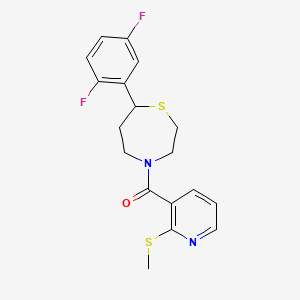
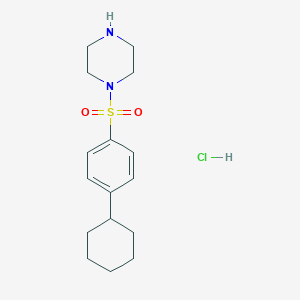
![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2773339.png)
![3-[Amino(cyano)methyl]benzonitrile](/img/structure/B2773340.png)
